2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro group, a cyano group, a cyclopropylmethyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl intermediate: This step involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylmethyl cyanide.
Introduction of the chloro group: The cyclopropylmethyl cyanide is then reacted with thionyl chloride to introduce the chloro group, forming 2-chloro-cyclopropylmethyl cyanide.
Formation of the fluorobenzamide moiety: The final step involves the reaction of 2-chloro-cyclopropylmethyl cyanide with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling reactions: The fluorobenzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation and reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form more complex aromatic compounds.
Scientific Research Applications
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can participate in hydrogen bonding and other interactions with target molecules, while the fluorobenzamide moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide can be compared with other similar compounds, such as:
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound has a similar structure but includes a boronic acid derivative, which can participate in different types of chemical reactions.
Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities due to the presence of functional groups such as cyano and chloro.
Properties
IUPAC Name |
2-chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c13-11-8(2-1-3-9(11)14)12(17)16-10(6-15)7-4-5-7/h1-3,7,10H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLVHANAQJZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.